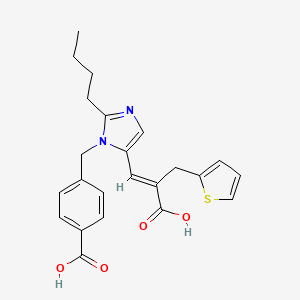
エプロサルタン
概要
説明
エプロサルタンは、アンジオテンシンII受容体拮抗薬に分類される医薬品化合物です。主に、血管を収縮させる天然物質であるアンジオテンシンIIの作用を阻害することで高血圧(高血圧症)の治療に使用され、血液がよりスムーズに流れ、心臓がより効率的にポンプ機能を果たすことを可能にします 。 エプロサルタンは、糖尿病性腎症やうっ血性心不全の管理にも使用されます .
作用機序
エプロサルタンは、アンジオテンシンIIのAT1受容体への結合を特異的に阻害することで効果を発揮します。この作用により、血管拡張、バソプレッシン分泌の抑制、アルドステロンの産生と分泌の減少が起こります。 全体的な効果は、血圧の低下です 。 エプロサルタンは、ノルエピネフリンの産生も阻害し、降圧効果にさらに貢献します .
類似化合物:
- ロサルタン
- バルサルタン
- イルベサルタン
- カンデサルタン
- テルミサルタン
比較: エプロサルタンは、非ビフェニル、非テトラゾール構造を持つため、アンジオテンシンII受容体拮抗薬の中で独特です 。 この構造的な違いは、エプロサルタンの独特な薬物動態学的および薬力学的特性に貢献しています。 他の類似化合物と比較して、エプロサルタンは、良好な有効性と忍容性のプロファイルを示すことが示されており、高血圧の治療に役立つ選択肢となっています .
科学的研究の応用
Eprosartan has a wide range of scientific research applications, including:
Chemistry: Eprosartan is used as a model compound in studies involving angiotensin II receptor antagonists and their synthesis.
Biology: Research on eprosartan helps in understanding the biological pathways and mechanisms involved in blood pressure regulation.
準備方法
合成経路と反応条件: エプロサルタンは、以下の主要なステップを含む複数段階のプロセスによって合成できます。
イミダゾール環の形成: 合成は、エプロサルタン構造の重要な構成要素であるイミダゾール環の形成から始まります。
ブチル基の付加: 一連の反応によって、イミダゾール環にブチル基が導入されます。
カルボキシベンジル基の付加: 次に、カルボキシベンジル基がイミダゾール環に付加されます。
チオフェン環の組み込み: 最後に、チオフェン環が構造に組み込まれ、エプロサルタンの合成が完了します.
工業的生産方法: エプロサルタンの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 固体分散や自己マイクロエマルション薬物送達システムなどの技術が、エプロサルタンの溶解度と生物学的利用能を向上させるために使用されてきました .
化学反応の分析
反応の種類: エプロサルタンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: エプロサルタンは、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
還元: 還元反応は、エプロサルタン分子の官能基を変更するために使用できます。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなどの酸化剤が一般的です。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換試薬: ハロゲン化剤や求核剤は、置換反応でよく使用されます.
生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなエプロサルタン誘導体が含まれ、これらの誘導体は異なる薬理学的特性と用途を持っています .
4. 科学研究への応用
エプロサルタンは、以下を含む、幅広い科学研究への応用があります。
化学: エプロサルタンは、アンジオテンシンII受容体拮抗薬とその合成に関する研究のモデル化合物として使用されています。
生物学: エプロサルタンに関する研究は、血圧調節に関与する生物学的経路とメカニズムを理解するのに役立ちます。
類似化合物との比較
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Comparison: Eprosartan is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other similar compounds, eprosartan has been shown to have a favorable efficacy and tolerability profile, making it a valuable option for the treatment of hypertension .
特性
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022989 | |
| Record name | Eprosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (mesylate form), 8.66e-03 g/L | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/ | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPROSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
133040-01-4 | |
| Record name | Eprosartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133040-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPROSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form) | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPROSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eprosartan?
A1: Eprosartan is a highly selective, competitive antagonist of the angiotensin II type 1 receptor (AT1R). [, , , , ] This means it binds to the AT1R and blocks the binding of angiotensin II, a potent vasoconstrictor. [, , , ]
Q2: What are the downstream effects of eprosartan binding to the AT1R?
A2: By blocking angiotensin II binding, eprosartan inhibits the downstream effects of AT1R activation. This includes:
- Vasodilation: Eprosartan reduces vasoconstriction, leading to a decrease in blood pressure. [, , , ] Studies have shown that this effect is more pronounced in the renal vasculature, suggesting a possible role for eprosartan in treating renal complications associated with hypertension. [, ]
- Reduced Aldosterone Secretion: Angiotensin II stimulates aldosterone release from the adrenal glands. Eprosartan, by blocking this effect, leads to decreased sodium and water retention, contributing to its antihypertensive effect. []
- Modulation of Sympathetic Nervous System Activity: Eprosartan has been shown to modulate the sympathetic nervous system, particularly in sodium-restricted conditions. This effect may contribute to its blood pressure-lowering properties. []
Q3: Does eprosartan have any effect on the angiotensin II type 2 receptor (AT2R)?
A3: While eprosartan primarily targets the AT1R, some studies suggest it may indirectly stimulate the AT2R. This stimulation could contribute to its positive effects on vascular function and remodeling. []
Q4: What is the molecular formula and weight of eprosartan?
A4: The molecular formula of eprosartan is C29H36N2O6, and its molecular weight is 508.6 g/mol.
Q5: Is there any spectroscopic data available for eprosartan?
A5: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize eprosartan mesylate. [, ] FTIR data can confirm the identity of the drug substance and ensure its compatibility with excipients in pharmaceutical formulations.
Q6: How stable is eprosartan under various conditions?
A6: Eprosartan mesylate, the common salt form used in formulations, is relatively stable. Studies have investigated its stability in various tablet formulations, demonstrating that careful control of water activity during manufacturing is crucial for maintaining stability. []
Q7: What formulation strategies are employed to improve the solubility and bioavailability of eprosartan?
A7: Eprosartan exhibits pH-dependent solubility, impacting its bioavailability. [] Various strategies have been explored to enhance its solubility and bioavailability, including:
- Solid Dispersions: Formulating eprosartan mesylate with excipients like polyethylene glycol (PEG) and mannitol can improve its dissolution rate and bioavailability. []
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations using surfactants, oil phases, and co-surfactants have shown promising results in enhancing the solubility and bioavailability of eprosartan mesylate. []
- Nanoparticles: Incorporating eprosartan mesylate into nanoparticles using techniques like reverse micelle formation can significantly improve its solubility and dissolution rate. []
Q8: What is the pharmacokinetic profile of eprosartan?
A8: Eprosartan exhibits dose-dependent pharmacokinetics, with slight saturation of absorption observed at higher doses (400-800 mg). [] Key pharmacokinetic parameters include:
- Absorption: Eprosartan is incompletely absorbed after oral administration, with absolute bioavailability around 13%. [] Food intake can delay the time to peak concentration (Tmax) but does not significantly affect overall exposure (AUC). []
- Distribution: Eprosartan has a small volume of distribution, suggesting limited distribution to tissues. [] It exhibits high plasma protein binding (around 98%). []
- Metabolism: Eprosartan is primarily eliminated by hepatic metabolism, with a terminal half-life ranging from 5 to 9 hours. [, ]
- Excretion: Eprosartan is excreted primarily in the feces, with a small fraction excreted unchanged in urine. [, ]
Q9: Does age or gender affect the pharmacokinetics of eprosartan?
A9: Studies have shown that elderly men exhibit higher exposure (AUC and Cmax) to eprosartan compared to younger men, possibly due to increased bioavailability. [] No significant gender differences in eprosartan pharmacokinetics have been observed. [, ]
Q10: What is the clinical efficacy of eprosartan in treating hypertension?
A10: Numerous clinical trials have demonstrated the efficacy of eprosartan in lowering blood pressure in patients with mild to moderate hypertension. [, , , , , ] Studies have shown eprosartan to be at least as effective as other antihypertensive agents, such as enalapril. [, ]
Q11: Has eprosartan been studied in specific hypertensive patient populations?
A11: Yes, eprosartan has demonstrated efficacy in various hypertensive subgroups, including:
- Elderly Patients: Eprosartan effectively lowers blood pressure in elderly patients, with a good safety profile. []
- Postmenopausal Women: Eprosartan shows efficacy in managing hypertension in postmenopausal women. []
- Black Patients: Eprosartan is effective in black hypertensive patients and may be associated with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors. []
- Patients with Severe Hypertension: Eprosartan is well tolerated and may be more effective than enalapril in reducing systolic blood pressure in patients with severe hypertension. []
Q12: Does eprosartan impact glucose metabolism in diabetic hypertensive patients?
A12: Studies in hypertensive patients with type 2 diabetes suggest that eprosartan does not significantly affect glucose metabolism, even after long-term treatment (12 months). [] This finding suggests that eprosartan may be a suitable antihypertensive option for patients with both conditions.
Q13: What is the safety profile of eprosartan?
A13: Eprosartan is generally well tolerated, with a safety profile comparable to placebo in clinical trials. [, , ] The most commonly reported adverse events are mild and transient, with upper respiratory tract infections being the most frequent. []
Q14: Does eprosartan have any significant drug interactions?
A14: Eprosartan has minimal drug interactions. [] A study investigating its interaction with ranitidine found no clinically significant effects on eprosartan pharmacokinetics. []
Q15: Are there any known effects of eprosartan on uric acid metabolism?
A15: Unlike some other antihypertensive agents, eprosartan does not appear to affect uric acid excretion or serum uric acid concentrations, even at high doses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


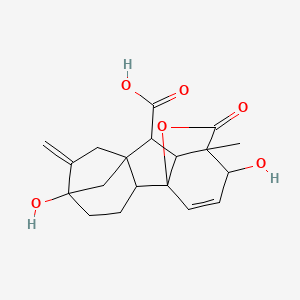
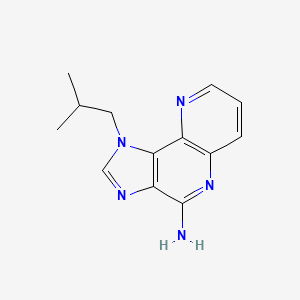
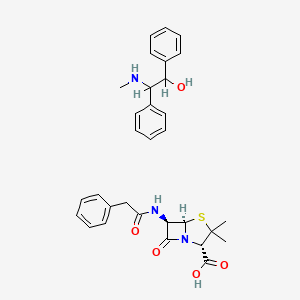
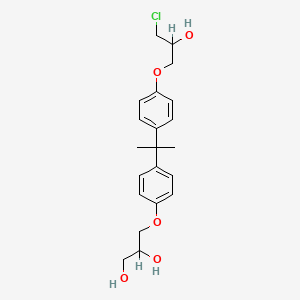

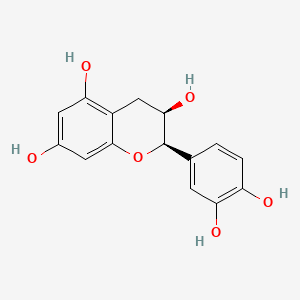
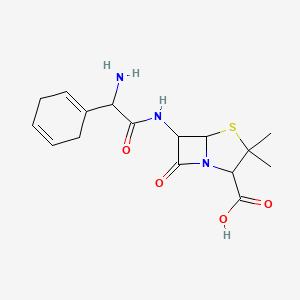
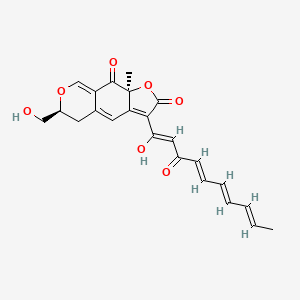
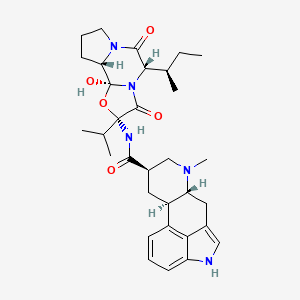
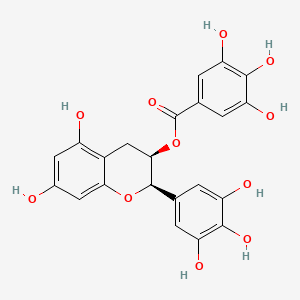
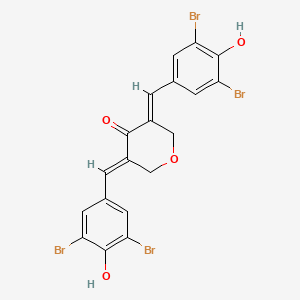
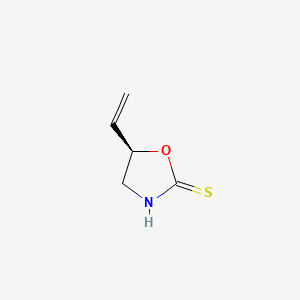
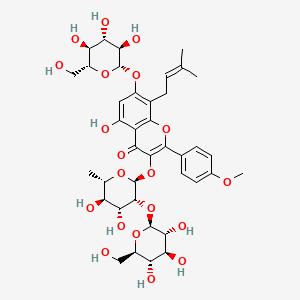
![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
